
Dehydrobenidipin
Übersicht
Beschreibung
Dehydro Benidipine is a derivative of Benidipine, a synthetic dihydropyridine calcium channel blocker. Benidipine is primarily used to treat hypertension and angina pectoris.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Dehydro Benidipine is indicated for various cardiovascular conditions:
- Hypertension : It effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.
- Angina Pectoris : The drug alleviates chest pain by improving myocardial oxygen supply through vasodilation.
- Heart Failure : Research indicates that it may prevent the progression from cardiac hypertrophy to heart failure by inhibiting oxidative stress and myocardial fibrosis .
Case Studies and Clinical Trials
- Hypertensive Patients : A study involving 112 participants demonstrated significant reductions in both systolic and diastolic blood pressure following treatment with Dehydro Benidipine compared to other antihypertensive agents .
- Cardiac Hypertrophy : In animal models, Dehydro Benidipine administration significantly inhibited cardiac hypertrophy induced by pressure overload, demonstrating its protective effects on myocardial structure and function .
- Coronary Angiogenesis : Research indicates that Dehydro Benidipine promotes coronary angiogenesis in hypertensive models, enhancing myocardial perfusion and potentially improving outcomes in ischemic heart disease .
- Inflammation Reduction : A study highlighted its anti-inflammatory properties, suggesting that Dehydro Benidipine can suppress inflammation associated with hypertension, further supporting its role in cardiovascular therapy .
Comparative Efficacy
The efficacy of Dehydro Benidipine has been compared with other calcium channel blockers such as Amlodipine. Findings suggest that while both agents effectively lower blood pressure, Dehydro Benidipine may offer additional benefits in terms of cardiac remodeling and endothelial function improvement .
Data Table: Summary of Research Findings on Dehydro Benidipine
Wirkmechanismus
Target of Action
Dehydro Benidipine, also known as Benidipine, primarily targets L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .
Mode of Action
Benidipine acts as a triple calcium channel inhibitor , blocking L, N, and T type calcium channels . It has a high affinity for cell membranes from the DHP binding site, which explains its long-lasting pharmacological activity . By inhibiting these channels, Benidipine reduces the influx of calcium ions into cells, thereby affecting various cellular functions.
Biochemical Pathways
The inhibition of calcium channels by Benidipine affects several biochemical pathways. It leads to the vasodilation of coronary and peripheral arteries , reducing blood pressure and alleviating conditions like hypertension and angina pectoris . Furthermore, it has been noted for its anti-oxidative action and its ability to enhance nitric oxide production . These actions contribute to its cardio-protective effects in patients with ischemic heart diseases .
Pharmacokinetics
Factors such as how well the drug is absorbed into the bloodstream, how it’s distributed throughout the body, how it’s metabolized, and how it’s excreted can all influence a drug’s effectiveness .
Result of Action
The molecular and cellular effects of Benidipine’s action are manifold. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to suppress the proliferation of vascular smooth muscle cells and mesangial cells, stimulate osteoblast differentiation, and suppress adhesion molecules expression . These effects contribute to its anti-hypertensive, renoprotective, and cardio-protective actions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drugFurthermore, individual patient factors such as age, sex, genetic makeup, and overall health can also influence how a drug works in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Benidipine involves the dehydrogenation of Benidipine. This process typically requires the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate the dehydrogenation process .
Industrial Production Methods: Industrial production of Dehydro Benidipine follows similar principles but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydro Benidipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can revert Dehydro Benidipine to its original form, Benidipine.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of Dehydro Benidipine, each with distinct pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Nifedipine: A well-known calcium channel blocker with similar therapeutic applications.
Felodipine: Used for the treatment of high blood pressure and angina.
Uniqueness: Dehydro Benidipine is unique due to its specific dehydrogenated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its long-lasting activity and high membrane affinity set it apart from other similar compounds .
Biologische Aktivität
Dehydro Benidipine is a dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension and angina. This compound exhibits a unique pharmacological profile characterized by its ability to selectively inhibit various calcium channels, which contributes to its therapeutic efficacy and safety. This article explores the biological activity of Dehydro Benidipine, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.
Dehydro Benidipine primarily functions as a calcium channel antagonist, inhibiting the influx of calcium ions through L-type and T-type calcium channels. This action leads to vasodilation and reduced vascular resistance. The compound also stimulates nitric oxide (NO) production, enhancing endothelial function and providing additional cardiovascular benefits.
Key Mechanisms:
- Calcium Channel Inhibition : Dehydro Benidipine exhibits high affinity for dihydropyridine (DHP) binding sites on calcium channels, with a K_i value ranging from 0.08 to 0.13 nmol/L .
- Nitric Oxide Production : The drug promotes the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO levels, which is crucial for vascular health .
- Antioxidant Properties : Dehydro Benidipine has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production in endothelial cells, thereby preventing cellular damage .
Pharmacokinetics
The pharmacokinetic profile of Dehydro Benidipine indicates rapid absorption following oral administration, with peak plasma concentrations typically reached within 2 hours. The drug demonstrates high lipophilicity (log P values of 4.61), which facilitates its distribution in tissues .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Absorption | Rapid (C_max in 2 hours) |
Lipophilicity | log P HPLC: 4.61 |
Volume of Distribution | High |
Elimination Half-life | Approximately 6 hours |
Clinical Applications
Dehydro Benidipine is primarily used for treating hypertension and angina pectoris. Recent studies have also explored its potential in other therapeutic areas:
- Hypertension Management : Clinical trials have demonstrated that Dehydro Benidipine effectively lowers systolic and diastolic blood pressure with a favorable side effect profile compared to other CCBs like amlodipine .
- Cardiovascular Protection : The compound has been shown to reduce infarct size in myocardial ischemia-reperfusion injury models, suggesting protective effects on cardiac tissue .
- Osteonecrosis Treatment : Research indicates that Dehydro Benidipine may promote healing in medication-related osteonecrosis of the jaw (MRONJ) by enhancing bone regeneration processes .
Case Studies and Research Findings
Several studies highlight the biological activities and clinical efficacy of Dehydro Benidipine:
- A study involving 2087 patients with severe fever demonstrated that CCBs, including Dehydro Benidipine, could enhance viral clearance and improve clinical outcomes in viral infections .
- In vitro studies showed that Dehydro Benidipine protects human aortic endothelial cells from lysophosphatidylcholine-induced oxidative stress and apoptosis through its antioxidant effects .
- A comparative study found that patients treated with Dehydro Benidipine experienced significant reductions in blood pressure without severe adverse effects, making it a viable alternative to traditional antihypertensives .
Eigenschaften
IUPAC Name |
5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIOKMHDHHJMO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N3O6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00766977 | |
Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118935-44-7 | |
Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.